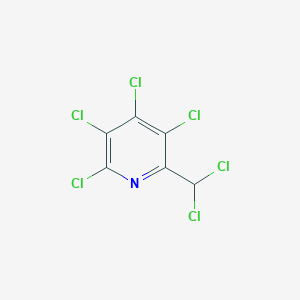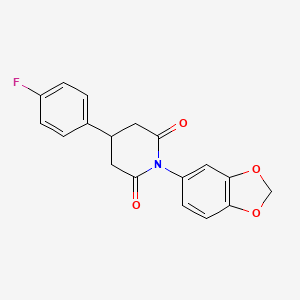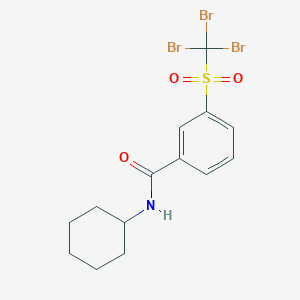
N-Cyclohexyl-3-(tribromomethanesulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-3-(tribromomethanesulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. This compound is characterized by the presence of a cyclohexyl group, a benzamide core, and a tribromomethanesulfonyl functional group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-(tribromomethanesulfonyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminobenzamide and cyclohexylamine.
Formation of Intermediate: The intermediate compound is formed by reacting 3-aminobenzamide with cyclohexylamine under controlled conditions.
Introduction of Tribromomethanesulfonyl Group: The tribromomethanesulfonyl group is introduced through a sulfonylation reaction using tribromomethanesulfonyl chloride as the sulfonylating agent. This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
化学反応の分析
Types of Reactions
N-Cyclohexyl-3-(tribromomethanesulfonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more bromine atoms.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation reactions can modify the benzamide core or the cyclohexyl group, leading to the formation of new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while reduction can produce amines or alcohols.
科学的研究の応用
N-Cyclohexyl-3-(tribromomethanesulfonyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the tribromomethanesulfonyl group into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
作用機序
The mechanism of action of N-Cyclohexyl-3-(tribromomethanesulfonyl)benzamide involves its interaction with specific molecular targets. The tribromomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
N-Cyclohexyl-3-bromobenzenesulfonamide: Similar in structure but lacks the tribromomethanesulfonyl group.
4-Bromo-N-cyclohexyl-3-methoxybenzamide: Contains a methoxy group instead of the tribromomethanesulfonyl group.
3-Bromo-N-cyclohexylbenzamide: Similar core structure but different substituents.
Uniqueness
N-Cyclohexyl-3-(tribromomethanesulfonyl)benzamide is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activities. This functional group differentiates it from other benzamides and contributes to its versatility in various applications.
特性
CAS番号 |
921759-11-7 |
|---|---|
分子式 |
C14H16Br3NO3S |
分子量 |
518.1 g/mol |
IUPAC名 |
N-cyclohexyl-3-(tribromomethylsulfonyl)benzamide |
InChI |
InChI=1S/C14H16Br3NO3S/c15-14(16,17)22(20,21)12-8-4-5-10(9-12)13(19)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,18,19) |
InChIキー |
XLARDSMVSCSUIS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


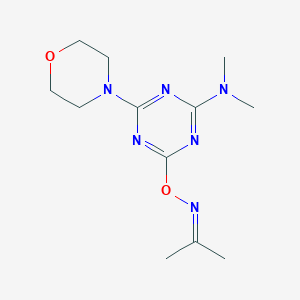
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)
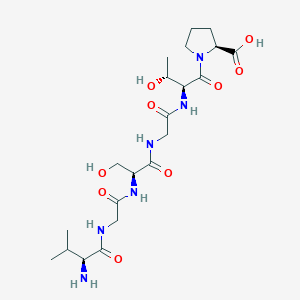
![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)
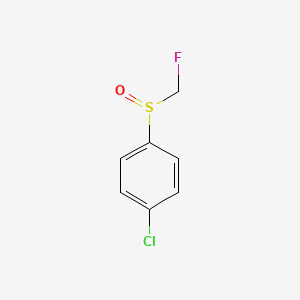
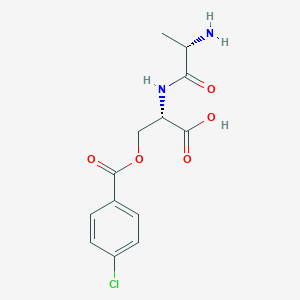
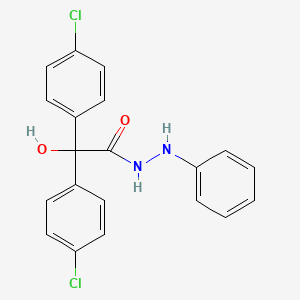
![3-Ethyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14171641.png)
